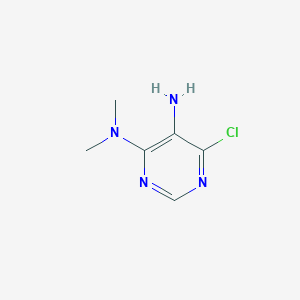

6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Description

Properties

IUPAC Name |

6-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXBMROGCCOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354328 | |

| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130623-81-3 | |

| Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While pyrimidine derivatives are known for a wide range of biological activities, specific data on the biological targets and signaling pathways of this particular compound are not extensively documented in publicly available literature.

Core Chemical Properties

This compound, with the CAS number 130623-81-3, is a substituted pyrimidine.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 130623-81-3 | [1][2] |

| Molecular Formula | C6H9ClN4 | [1][2] |

| Molecular Weight | 172.62 g/mol | [1][2] |

| Exact Mass | 172.0515740 | [1] |

| Polar Surface Area (PSA) | 55.04 Ų | [1] |

| LogP | 1.35940 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the established synthesis of structurally similar compounds, such as 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. This involves a two-step process starting from a commercially available precursor.

Step 1: Synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

The initial step involves the reaction of 4,6-dichloro-5-nitropyrimidine with dimethylamine.

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Dimethylamine solution (e.g., 40% in water)

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Methanol

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine and triethylamine in anhydrous THF.

-

Slowly add a solution of dimethylamine in THF to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture in vacuo.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic phase with 1M HCl and then with brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from methanol to yield 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The second step is the reduction of the nitro group of the intermediate to an amine group.

Materials:

-

6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

-

Ethanol

-

Water

-

Iron powder

-

Ammonium chloride (NH4Cl)

-

Celite

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Petroleum ether

Procedure:

-

Dissolve 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Stir the mixture at reflux for 5 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

Extract the residue with ethyl acetate.

-

Wash the organic extract with saturated NaHCO3 solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by flash chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of pyrimidine derivatives is well-recognized for a wide spectrum of pharmacological activities.[3] Many substituted pyrimidines have been investigated as kinase inhibitors for the treatment of cancer and inflammatory diseases.[4] Additionally, various pyrimidine compounds have demonstrated antimicrobial, antiviral, and other therapeutic properties.[5][6][7]

Given the structural features of this compound, it could be a candidate for screening in various biological assays, particularly in the context of kinase inhibition or as a scaffold for further chemical modifications to develop novel therapeutic agents. The diagram below illustrates a generalized concept of how a pyrimidine-based kinase inhibitor might function.

Safety and Handling

The available safety data for this compound indicates that it should be handled with care in a laboratory setting.

Hazard Identification:

-

Hazard Statements: May cause an allergic skin reaction (H317).[2]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[8]

-

P363: Wash contaminated clothing before reuse.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

-

Handling and Storage:

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[8]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[8]

Researchers should always consult the most current and detailed Material Safety Data Sheet (MSDS) before handling this compound.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While a specific, published synthesis protocol is not available, a reliable synthetic route can be inferred from related compounds. The primary area for future research is the exploration of its biological activities. Given the pharmacological importance of the pyrimidine scaffold, this compound represents a valuable starting point for drug discovery and development programs. It is imperative that any handling of this compound is done in accordance with established laboratory safety procedures.

References

- 1. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide: 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS No. 130623-81-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a key intermediate in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a representative synthetic protocol, and discusses its potential applications, particularly in the development of kinase inhibitors.

Core Compound Properties

This compound is a substituted pyrimidine derivative. Its structure incorporates a chlorine atom and two amine groups, one of which is dimethylated, making it a valuable scaffold for the synthesis of diverse molecular libraries.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 130623-81-3 | --INVALID-LINK-- |

| Molecular Formula | C₆H₉ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 172.62 g/mol | --INVALID-LINK-- |

| PSA (Polar Surface Area) | 55.04 Ų | --INVALID-LINK-- |

| LogP | 1.35940 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 172.051574 g/mol | --INVALID-LINK-- |

| Complexity | 130 | --INVALID-LINK-- |

Spectral Data

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not explicitly available. However, a representative synthesis for a structurally similar compound, 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, can be adapted. This multi-step synthesis typically involves the introduction of the amino groups and subsequent modification of the pyrimidine ring.

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route, adapted from the synthesis of related pyrimidine-diamines. This workflow starts from a commercially available dichlorinated pyrimidine derivative.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

-

To a solution of 4,6-dichloro-5-nitropyrimidine in an appropriate solvent (e.g., tetrahydrofuran), add triethylamine.

-

Cool the mixture in an ice bath and add a solution of dimethylamine in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine.

Step 2: Synthesis of this compound

-

Dissolve 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain the final compound, this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this core structure. This compound serves as a versatile intermediate for the synthesis of libraries of compounds targeting various biological pathways.

Role as a Kinase Inhibitor Intermediate

The primary application of this compound is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases. The substituents on the pyrimidine ring, which can be readily modified using the chloro and amino groups of the title compound, determine the potency and selectivity of the inhibitor.

The general workflow for utilizing this intermediate in kinase inhibitor discovery is outlined below.

Potential in Targeting Specific Signaling Pathways

While specific signaling pathways targeted by derivatives of this compound are not extensively documented, pyrimidine-based inhibitors have been developed for a wide range of kinases involved in cancer and inflammatory diseases.[1] These include, but are not limited to, pathways driven by:

-

Epidermal Growth Factor Receptor (EGFR): Crucial in many epithelial cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

-

Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.

-

Cyclin-Dependent Kinases (CDKs): Central to cell cycle regulation.

The logical relationship for developing a targeted therapy often follows the path from identifying a dysregulated kinase in a specific disease to designing a selective inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility as a scaffold for generating libraries of potential kinase inhibitors makes it a compound of significant interest in the ongoing search for novel therapeutics for a wide range of diseases. While detailed experimental and biological data for this specific compound are limited in publicly accessible sources, the information provided in this guide, based on its chemical properties and the activities of related compounds, offers a solid foundation for its application in research and development.

References

An In-depth Technical Guide to 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. While this compound belongs to the versatile class of pyrimidine derivatives known for their broad therapeutic applications, specific experimental data on its biological activity and spectroscopic characterization are not extensively available in public literature. This document consolidates the known information and provides a potential synthetic pathway based on analogous compounds. The guide is intended for researchers and professionals in drug discovery and medicinal chemistry to support further investigation and application of this molecule.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their inherent biological significance, stemming from their presence in nucleic acids, renders them privileged scaffolds for the design of novel drugs targeting a wide array of diseases, including cancers, infectious diseases, and metabolic disorders.[2] The structural versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[1] This guide focuses on a specific derivative, this compound, providing a detailed account of its chemical identity and a proposed methodology for its synthesis.

Molecular Structure and Properties

This compound is a substituted pyrimidine with a chlorine atom at the 6-position, a dimethylamino group at the 4-position, and an amino group at the 5-position.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 130623-81-3 | [3] |

| Molecular Formula | C₆H₉ClN₄ | [3] |

| Molecular Weight | 172.62 g/mol | [3] |

| Canonical SMILES | CN(C)C1=C(N)C(=NC=N1)Cl | - |

| Polar Surface Area | 55.04 Ų | [3] |

| XLogP3 | 0.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 172.051574 g/mol | [3] |

Synthesis Protocol

3.1. Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

3.2. Step 1: Synthesis of 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (Intermediate)

This step involves the nucleophilic aromatic substitution of a chlorine atom on the starting material with dimethylamine.

-

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Dimethylamine solution

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine and triethylamine in anhydrous THF in a reaction vessel.

-

Add dimethylamine solution dropwise to the mixture while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic phase sequentially with 1M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude intermediate product.

-

Purify the crude product by recrystallization or column chromatography.

-

3.3. Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to an amine group.

-

Materials:

-

6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine (from Step 1)

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the intermediate in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the solution.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate in vacuo.

-

Extract the residue with ethyl acetate.

-

Wash the organic extract sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the final product.

-

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed public scientific literature. Researchers synthesizing this compound will need to perform these analyses for structural confirmation.

Biological Activity and Signaling Pathways

While pyrimidine derivatives are widely recognized for their potential as therapeutic agents, particularly as kinase inhibitors in oncology, there is no specific information in the public domain detailing the biological activity or the signaling pathways modulated by this compound.[5][6] The general role of pyrimidines as inhibitors of key enzymes in signaling pathways, such as tyrosine kinases and serine/threonine kinases, suggests that this compound could be a candidate for screening in various disease models.[6]

5.1. General Role of Pyrimidine Derivatives as Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway where pyrimidine derivatives often act as inhibitors.

Caption: General mechanism of pyrimidine derivatives as RTK inhibitors.

Further research is required to determine if this compound exhibits any specific biological activities and to elucidate its mechanism of action.

Conclusion

This compound is a pyrimidine derivative with potential for further investigation in drug discovery. This guide has provided its known chemical properties and a detailed, albeit proposed, synthetic protocol. The significant gap in the literature regarding its spectroscopic characterization and biological activity presents an opportunity for novel research. The information compiled herein serves as a foundational resource for scientists and researchers to build upon in their exploration of this and similar molecules for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing with the nitration and subsequent chlorination of a pyrimidine precursor to form a key intermediate, which then undergoes selective amination and reduction.

Logical Flow of the Synthesis

The synthesis can be logically divided into three primary stages:

-

Formation of the Key Intermediate: Synthesis of 4,6-dichloro-5-nitropyrimidine. This is generally accomplished by the nitration of 4,6-dihydroxypyrimidine followed by a chlorination reaction.

-

Selective Amination: Introduction of the dimethylamino group at the C4 position of the pyrimidine ring through nucleophilic aromatic substitution.

-

Reduction of the Nitro Group: Conversion of the 5-nitro group to a 5-amino group to yield the final product.

Below is a visual representation of this logical workflow.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.

Step 1: Synthesis of 4,6-dichloro-5-nitropyrimidine

This crucial intermediate can be prepared from 4,6-dihydroxypyrimidine in a two-step sequence involving nitration followed by chlorination.

1.1 Nitration of 4,6-dihydroxypyrimidine

-

Procedure: To a stirred solution of fuming nitric acid, 4,6-dihydroxypyrimidine is added portion-wise while maintaining the temperature below 40°C. The mixture is then stirred for a specified period at room temperature to ensure complete nitration. The reaction mixture is subsequently poured onto ice, and the resulting precipitate of 4,6-dihydroxy-5-nitropyrimidine is collected by filtration, washed with cold water, and dried.

1.2 Chlorination of 4,6-dihydroxy-5-nitropyrimidine

-

Procedure: 4,6-dihydroxy-5-nitropyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline. The mixture is heated under reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the precipitated 4,6-dichloro-5-nitropyrimidine is filtered, washed with water, and dried.

Step 2: Synthesis of 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine

This step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloro-5-nitropyrimidine with dimethylamine.

-

Procedure: To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent such as anhydrous tetrahydrofuran (THF), triethylamine and a solution of dimethylamine (e.g., 2M in THF) are added at room temperature. The reaction mixture is stirred overnight. The solvent is then removed in vacuo, and the residue is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is using iron powder in the presence of an acid or a salt like ammonium chloride.

-

Procedure: 6-chloro-N,N-dimethyl-5-nitropyrimidin-4-amine is dissolved in a mixture of ethanol and water. To this solution, iron powder and ammonium chloride are added. The mixture is then heated to reflux and stirred for several hours. Upon completion of the reaction, the hot mixture is filtered through a pad of celite to remove the iron catalyst. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. After filtration, the solvent is evaporated to give the crude this compound, which can be further purified by flash chromatography.[1]

Quantitative Data

The following tables summarize the quantitative data for the key steps in the synthesis pathway. The data is based on reported yields for analogous reactions and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (Analogous Amination)

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4,6-Dichloro-5-nitro-pyrimidine | 193.98 | 5.20 | 27 |

| N-methylbenzenamine | 107.15 | 3.43 | 32 |

| Triethylamine | 101.19 | 5.46 | 54 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 264.68 | 5.7 | 80 |

| Data adapted from a similar synthesis.[1] |

Table 2: Synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine (Analogous Reduction)

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 264.68 | 4.36 | 16.5 |

| Iron powder | 55.85 | 2.8 | 50 |

| Ammonium chloride | 53.49 | 0.56 | 10.0 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | 234.70 | 3.1 | 80 |

| Data adapted from a similar synthesis.[1] |

Visualized Synthesis Pathway

The following diagram illustrates the complete chemical transformation from the starting pyrimidine derivative to the final product, this compound.

Caption: Chemical synthesis pathway for this compound.

References

Spectroscopic and Technical Data for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: A Review of Publicly Available Information

This guide summarizes the limited available information and highlights the absence of the detailed experimental data required for a full technical whitepaper as requested.

Physicochemical Properties

Basic chemical properties for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine have been aggregated from chemical supplier databases. These properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₄ | --INVALID-LINK-- |

| Molecular Weight | 172.62 g/mol | --INVALID-LINK-- |

| CAS Number | 130623-81-3 | --INVALID-LINK-- |

| Exact Mass | 172.051574 g/mol | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

Spectroscopic Data

As of this review, no peer-reviewed publications or public spectral databases containing ¹H NMR, ¹³C NMR, mass spectrometry, IR, or UV-Vis spectra for this compound could be located. The lack of this information prevents the creation of detailed data tables and the in-depth analysis typically required by researchers and drug development professionals.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not described in the searched literature. While general synthetic routes for similar pyrimidine derivatives exist, specific reaction conditions, work-up procedures, and purification methods for this particular compound are not publicly documented.

Signaling Pathways and Biological Activity

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. While pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities, the specific targets and mechanisms of action for this compound have not been reported in the available literature.

Conclusion and Recommendations

The requested in-depth technical guide on this compound cannot be fully realized due to the absence of publicly available spectroscopic data and detailed experimental protocols. Researchers, scientists, and drug development professionals requiring this information will likely need to:

-

Perform de novo spectroscopic analysis: Acquire a sample of the compound and perform NMR (¹H, ¹³C, and other relevant nuclei), Mass Spectrometry, IR, and UV-Vis spectroscopy to generate the necessary data.

-

Consult proprietary databases: Access commercial or institutional databases that may contain spectral information not available in the public domain.

-

Synthesize the compound: If a commercial source is unavailable or unverified, synthesis followed by thorough characterization would be necessary.

Due to the lack of data, the mandatory visualizations, including signaling pathways and experimental workflows in Graphviz (DOT language), cannot be created.

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. Due to the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of NMR spectroscopy for substituted pyrimidines and data from analogous compounds. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum and includes a workflow for the chemical analysis of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density, leading to a deshielding effect and causing the ring protons to resonate at a higher ppm value.[1] Conversely, electron-donating groups, such as amino and dimethylamino groups, increase the electron density on the ring, causing an upfield shift (lower ppm value) for nearby protons.[1]

The predicted ¹H NMR data is summarized in the table below. The chemical shifts are estimated based on the analysis of similar substituted pyrimidines.[2][3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| C2-H | ~8.0 - 8.5 | Singlet (s) | 1H | The proton at the C2 position of the pyrimidine ring is expected to be the most downfield signal due to the deshielding effect of the two adjacent nitrogen atoms. |

| NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | The chemical shift of amino protons can be broad and may vary with solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, a broad peak around 3.4 ppm could indicate the presence of water.[1] |

| N(CH₃)₂ | ~3.0 - 3.3 | Singlet (s) | 6H | The six protons of the two methyl groups on the dimethylamino substituent are equivalent and will appear as a single sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts of the protons.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

NMR Instrument Setup and Calibration

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good signal resolution. Automated shimming routines are often sufficient for routine ¹H NMR.[1]

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Data Acquisition

-

Spectrometer Frequency: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion.[1]

-

Pulse Program: Utilize a standard single-pulse experiment.

-

Spectral Width: Set the spectral width to encompass the expected range of chemical shifts, typically from 0 to 10 ppm for this compound.

-

Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Calibrate the chemical shift scale using the reference signal.

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, culminating in its structural confirmation by ¹H NMR spectroscopy.

This comprehensive guide provides a foundational understanding of the ¹H NMR characteristics of this compound, along with practical methodologies for its analysis. These insights are valuable for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds in drug discovery and development.

References

In-Depth Technical Guide: 13C NMR Analysis of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. This document outlines predicted spectral data, a detailed experimental protocol for acquiring such data, and a plausible synthetic pathway.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in publicly accessible databases, the following ¹³C NMR chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that analyze the molecule's structure and the electronic environment of each carbon atom. The data is presented for a standard analysis in Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆), common solvents in NMR spectroscopy.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (CDCl₃) | Predicted Chemical Shift (DMSO-d₆) | Assignment Rationale |

| C2 | ~155.8 | ~156.2 | Carbon between two nitrogen atoms in the pyrimidine ring. |

| C4 | ~158.5 | ~158.9 | Carbon attached to the dimethylamino group. |

| C5 | ~120.3 | ~120.7 | Carbon attached to the primary amino group. |

| C6 | ~150.1 | ~150.5 | Carbon attached to the chlorine atom. |

| N(CH₃)₂ | ~40.2 | ~40.6 | Methyl carbons of the dimethylamino group. |

Note: These are predicted values and may differ from experimental results. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a good starting point for many organic molecules. If solubility is an issue, DMSO-d₆ is a viable alternative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm). If not already present in the solvent, a small amount can be added.

2.2. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[1][2]

-

Pulse Program: zgpg30 (a standard proton-decoupled ¹³C experiment with a 30° pulse angle).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.[1]

-

Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons.[1]

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If using a deuterated solvent as a secondary reference, set the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Molecular Structure and Synthesis Pathway

3.1. Molecular Structure

The structure of this compound, with the IUPAC name this compound, is depicted below. The numbering of the carbon atoms corresponds to the assignments in Table 1.

Caption: Molecular structure of this compound.

3.2. Plausible Synthetic Pathway

A potential synthetic route to this compound can be envisioned starting from a commercially available dichloropyrimidine derivative. The following diagram illustrates a logical workflow for its synthesis.

Caption: Proposed synthetic workflow for the target compound.

This guide provides a foundational understanding of the ¹³C NMR analysis of this compound. Researchers can use this information to design experiments, interpret spectral data, and further investigate the chemical properties and potential applications of this compound.

References

The Biological Activity of Pyrimidine Diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the diverse biological activities of pyrimidine diamine derivatives, a class of heterocyclic compounds that are integral to numerous therapeutic agents. The pyrimidine ring is a fundamental component of DNA and RNA, making its derivatives a rich source for the discovery of novel drugs targeting a wide array of biological processes.[1][2][3] This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling pathways they modulate.

Introduction to Pyrimidine Diamine Derivatives

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][4][5][6] The versatility of the pyrimidine diamine core allows for structural modifications that can fine-tune the molecule's affinity and selectivity for various biological targets, making it a privileged scaffold in drug design.[1][3]

Major Biological Activities and Mechanisms of Action

Pyrimidine diamine derivatives exert their effects through various mechanisms, with kinase inhibition being one of the most prominent. They are also known to modulate ion channels and other enzyme systems.

A significant number of pyrimidine diamine derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[7]

-

Janus Kinase (JAK) Inhibition: JAKs are critical in cytokine signaling pathways that regulate immune cell function.[8] Pyrimidine-4,6-diamine derivatives have been designed as selective JAK3 inhibitors, showing promise for treating inflammatory and autoimmune diseases.[8] Compound 11e , for instance, demonstrated excellent JAK3 inhibitory activity with an IC50 of 2.1 nM.[8]

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase overexpressed in various tumors, playing a key role in cell adhesion, proliferation, and migration.[9] Diaminopyrimidine derivatives have been developed as FAK inhibitors with potent anticancer activity.[9] Compound A12 showed significant activity against A549 lung cancer and MDA-MB-231 breast cancer cell lines.[9]

-

Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.[10] Pyrimidine-based derivatives have been identified that potently inhibit Aurora A kinase, leading to reduced levels of MYC oncoproteins, which are implicated in many cancers.[10][11]

-

FLT3, CDK, and FGFR Inhibition: Derivatives have also been developed as selective inhibitors for FMS-like Tyrosine Kinase 3 (FLT3) for acute myeloid leukemia[12], Cyclin-Dependent Kinases 6 and 9 (CDK6/9) for broad cancer therapy[13], and Fibroblast Growth Factor Receptor 3 (FGFR3) for bladder cancer[14].

Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a common target for pyrimidine diamine kinase inhibitors.

Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine diamine derivatives.

The most well-known pyrimidine diamine derivative is Minoxidil . Initially developed for severe hypertension, its mechanism involves the opening of adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscle cells.[15][16] This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels.[16] The resulting decrease in intracellular calcium causes relaxation of the smooth muscle, leading to vasodilation and a reduction in blood pressure.[16][17]

Caption: Mechanism of action for Minoxidil leading to vasodilation.

The anticancer effects of pyrimidine diamine derivatives are often a direct consequence of kinase inhibition (e.g., FAK, Aurora, CDK), which can halt cell proliferation, block cell cycle progression, and induce apoptosis.[9][13][18] For example, compound 9k , a 2,4-diaminopyrimidine derivative, was found to induce a significant decrease in the mitochondrial membrane potential, leading to apoptosis in A549 cancer cells, and also caused cell cycle blockage at the G2-M phase.[18]

-

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis.[19][20]

-

Cholinesterase Inhibition: Pyrimidine and pyridine diamine derivatives have been investigated as multi-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be beneficial for Alzheimer's disease treatment.[21][22]

-

Antimicrobial and Anti-tubercular: Various derivatives have shown promising activity against bacteria, fungi, and Mycobacterium tuberculosis.[2][4][23]

-

Diuretic: Some novel pyrimidine derivatives have been synthesized and screened in vivo, showing moderate to good diuretic activity, in some cases exceeding that of the standard drug acetazolamide.[24][25]

Quantitative Biological Data

The potency of pyrimidine diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). The following tables summarize key quantitative data from various studies.

Table 1: Kinase Inhibitory Activity of Pyrimidine Diamine Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

| 11e | JAK3 | 2.1 nM | [8] |

| A12 | FAK | 130 nM (in A549 cells) | [9] |

| 13a | FLT3 | 13.9 ± 6.5 nM | [12] |

| 66 | CDK6 | Data not specified | [13] |

| 66 | CDK9 | Data not specified | [13] |

| Alisertib | Aurora A | 1.2 nM | [10] |

| Barasertib | Aurora B | 0.37 nM | [10] |

| 20b | FGFR3 | Potent inhibition noted | [14] |

Table 2: Antiproliferative Activity of Pyrimidine Diamine Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 9k | A549 (Lung) | 2.14 µM | [18] |

| 9k | HCT-116 (Colon) | 3.59 µM | [18] |

| 9k | PC-3 (Prostate) | 5.52 µM | [18] |

| 9k | MCF-7 (Breast) | 3.69 µM | [18] |

| 13f | A549 (Lung) | 1.98 µM | [18] |

| 13f | HCT-116 (Colon) | 2.78 µM | [18] |

| 13f | PC-3 (Prostate) | 4.27 µM | [18] |

| 13f | MCF-7 (Breast) | 4.01 µM | [18] |

| A12 | A549 (Lung) | 130 nM | [9] |

| A12 | MDA-MB-231 (Breast) | 94 nM | [9] |

Table 3: Other Enzyme Inhibitory Activities

| Compound | Target Enzyme | Inhibition Data | Reference |

| 18 | eqBChE | 84% at 9 µM | [22] |

| 22 | eqBChE | 94% at 9 µM; Ki = 99 ± 71 nM | [22] |

| 9 | EeAChE | ~90% at 9 µM | [22] |

| 13 | EeAChE | ~90% at 9 µM | [22] |

| L1, L2 | COX-2 | High selectivity noted | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for drug discovery and development. Below are methodologies for key assays used to evaluate the biological activity of pyrimidine diamine derivatives.

This protocol describes a typical colorimetric assay to determine the IC50 of a compound against a target enzyme.

-

Preparation of Reagents:

-

Prepare an assay buffer suitable for the target enzyme.

-

Prepare a stock solution of the test compound (and positive control inhibitor) in DMSO. Perform serial dilutions to achieve a range of concentrations. The final DMSO concentration in the assay should be kept low (<1%).

-

Prepare a solution of the target enzyme at the desired working concentration in cold assay buffer.

-

Prepare a substrate solution and any necessary cofactor solutions.

-

Prepare a detection reagent that produces a measurable signal (e.g., absorbance, fluorescence) upon enzymatic reaction.

-

-

Assay Procedure:

-

Add a small volume of each test compound dilution to the wells of a microplate. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Add the enzyme solution to all wells except the "no enzyme" control. Add assay buffer to the "no enzyme" wells.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the substrate/cofactor mix to all wells.

-

Incubate the plate for a period determined to be within the linear range of the reaction (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction and/or add the detection reagent.

-

Measure the signal (e.g., absorbance at 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average background signal from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.[26]

-

Caption: General workflow for an in vitro enzyme inhibition assay.

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., A549) under standard conditions.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine diamine test compounds in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle-treated control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[7]

-

-

Solubilization and Measurement:

-

Remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

-

Gently mix the plate to ensure complete dissolution.

-

Measure the absorbance of the formazan product, typically at a wavelength of 570 nm, using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.

-

Conclusion

Pyrimidine diamine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their ability to be tailored to inhibit a wide range of biological targets, particularly protein kinases, has established them as crucial scaffolds in the development of therapies for cancer, autoimmune diseases, and hypertension. The extensive research into their synthesis, biological evaluation, and structure-activity relationships continues to provide a strong foundation for the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.[1][27] Future work will likely focus on developing multi-target agents and overcoming mechanisms of drug resistance.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. heteroletters.org [heteroletters.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. lookchem.com [lookchem.com]

- 17. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 18. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives | Semantic Scholar [semanticscholar.org]

- 26. benchchem.com [benchchem.com]

- 27. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, qualitative solubility assessment based on related compounds, and detailed, standardized experimental protocols for determining its solubility.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available data for this compound.

| Property | Value | Source |

| Molecular Formula | C6H9ClN4 | LookChem[1] |

| Molecular Weight | 172.62 g/mol | LookChem[1] |

| LogP | 1.35940 | LookChem[1] |

| XLogP3 | 0.9 | LookChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

| Polar Surface Area (PSA) | 55.04 Ų | LookChem[1] |

The LogP value suggests that this compound has a degree of lipophilicity, which may influence its solubility in organic solvents.

Qualitative Solubility Assessment

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution when added to an aqueous buffer. This method is faster and more amenable to high-throughput screening.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (optional)

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of the solutions using a nephelometer or measure the concentration of the dissolved compound by UV-Vis spectrophotometry after filtration or centrifugation. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Visualizing the Solubility Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: A flowchart of the general experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to determine its precise solubility in various solvent systems. Accurate solubility data is paramount for successful drug development, from early-stage screening to formulation and in vivo studies.

References

Navigating the Handling and Storage of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and storage guidelines for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS RN: 130623-81-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document synthesizes information from commercial supplier data and general safety protocols for analogous chemical structures. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

| Property | Value | Source |

| CAS Number | 130623-81-3 | [1] |

| Molecular Formula | C6H9ClN4 | [1] |

| Molecular Weight | 172.62 g/mol | [1] |

Safety and Handling Precautions

Based on available information for this and structurally related compounds, this compound is classified as an irritant.[1] Standard laboratory precautions for handling chemical irritants should be strictly followed.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1]

-

Body Protection: A laboratory coat or other suitable protective clothing is required to prevent skin contact.[1]

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hygiene Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory area.

Storage Guidelines

Proper storage is critical to maintain the stability and purity of this compound. The following storage conditions have been identified from supplier data:

| Storage Duration | Recommended Temperature |

| Short-term (1-2 weeks) | -4°C |

| Long-term (1-2 years) | -20°C |

| Data sourced from BIOFOUNT.[2] |

General Storage Practices:

-

Keep the container tightly sealed to prevent moisture ingress and contamination.

-

Store in a dry and dark place to protect from light and humidity.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.

References

Navigating the Unknowns: A Technical Guide to the Safety and Toxicity of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and toxicological information on 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (CAS No. 130623-81-3). It is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment. The toxicological properties of this compound have not been fully investigated, and a significant lack of quantitative data exists in the public domain. All handling and experimental procedures should be conducted with caution, adhering to strict laboratory safety protocols.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including pharmaceuticals and agrochemicals. As with any novel chemical entity intended for use in research and drug development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide aims to consolidate the known information regarding the hazards associated with this compound and to highlight the current gaps in knowledge. Due to the limited specific data for this compound, information from structurally related pyrimidine derivatives is discussed to provide a broader context, with the clear caveat that such data may not be directly applicable.

Hazard Identification and Classification

Based on available Safety Data Sheet (SDS) information, this compound is considered an irritant and may be harmful if ingested or inhaled.[1] The material is reported to be irritating to mucous membranes and the upper respiratory tract.[1]

Table 1: Summary of Hazard Information for this compound

| Hazard Statement | Classification | Source |

| May be harmful by ingestion and inhalation. | Not formally classified | [1] |

| Material is irritating to mucous membranes and upper respiratory tract. | Irritant | [1] |

| Emits toxic fumes under fire conditions. | Not formally classified | [1] |

Note: Formal GHS classification for this specific compound is not consistently available. The information presented is based on supplier safety data sheets.

Toxicological Data

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific quantitative toxicological data for this compound. No definitive studies on its acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, or reproductive toxicity were identified.

Acute Toxicity

No LD50 (median lethal dose) value for this compound has been published. For a structurally related but distinct compound, a newly synthesized pyrimidine derivative, an LD50 of 618.75 mg/kg of body weight was determined when administered intraperitoneally in an animal model.[2] It is crucial to emphasize that this value is not directly transferable to this compound due to differences in chemical structure.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxic, carcinogenic, or reproductive effects of this compound.

Experimental Protocols for Toxicity Assessment

Given the data gaps, the following are generalized experimental protocols that would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This method provides an estimate of the acute oral toxicity of a substance.

Objective: To determine the median lethal dose (LD50) and identify signs of toxicity following a single oral dose.

Methodology:

-

Test Animals: Typically, a rodent species (e.g., rats or mice) is used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered by gavage in a suitable vehicle. A stepwise procedure is used with a limited number of animals at each step.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

In Vitro Cytotoxicity Assay (General Protocol)

This assay determines the concentration of a substance that is toxic to cultured cells.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant cell line.

Methodology:

-

Cell Culture: A suitable human or animal cell line (e.g., HepG2 for liver toxicity) is cultured in appropriate media.

-

Compound Exposure: Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay that quantifies a marker of cell health.

-

Data Analysis: The IC50 value is calculated by plotting cell viability against the compound concentration.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the specific signaling pathways affected by this compound or its mechanism of toxicity. Research on other pyrimidine derivatives suggests a wide range of biological activities, but these are highly structure-dependent.

Hazard Communication and GHS

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific GHS classification for this compound is not universally established, the available information suggests it would likely be classified as an irritant.

Conclusion and Future Directions

The current body of knowledge on the safety and toxicity of this compound is sparse. The available information indicates that it should be handled as an irritant and a potentially harmful substance. For any application in research or drug development, it is imperative that a comprehensive toxicological evaluation be conducted. Future studies should prioritize determining the acute toxicity (LD50), skin and eye irritation potential, and mutagenicity of this compound. Further in-depth studies on repeated dose toxicity, carcinogenicity, and reproductive toxicity would be necessary for any compound progressing towards clinical development. Understanding the mechanism of action and identifying any affected signaling pathways will also be crucial for a complete safety assessment. Until such data becomes available, extreme caution should be exercised when handling this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, serving as a bioisostere for the adenine moiety of ATP and enabling competitive binding to the enzyme's active site.[1] Derivatives of the pyrimidine core have been successfully developed into potent inhibitors for a range of kinases, including Aurora kinases, Focal Adhesion Kinase (FAK), and others implicated in oncogenesis.[2][3][4] This document provides detailed synthetic protocols for the functionalization of 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine, a versatile starting material for generating diverse libraries of potential kinase inhibitors. The presence of a reactive chlorine atom at the C6 position, alongside two distinct amino functionalities at the C4 and C5 positions, offers multiple avenues for chemical modification through reactions such as Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-catalyzed Suzuki cross-coupling.[5][6]

Proposed Synthetic Pathways

The primary routes for derivatization of the this compound scaffold involve targeting the C6 chloro-substituent. This position is amenable to displacement by various nucleophiles or participation in cross-coupling reactions to introduce a wide array of substituents, which is crucial for modulating potency and selectivity against specific kinase targets.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Researchers should perform reaction optimization for specific substrates and reagents.

Protocol 1: Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes the displacement of the C6 chlorine with an amine nucleophile.

Materials:

-

This compound (1.0 mmol)

-

Desired amine (e.g., aniline, benzylamine) (1.2 mmol)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 mmol)

-

Solvent (e.g., 1-Pentanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)) (10 mL)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle

-

Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the selected amine (1.2 mmol).

-

Add the solvent (10 mL) and the base (2.0 mmol).

-

Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.[2]

-

Stir the reaction for 2-6 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the final product.[2]

Protocol 2: Suzuki Cross-Coupling

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6 position.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 mmol)

-

Base (e.g., 2M aqueous Na₂CO₃ solution) (1.5 mL)

-

Solvent system (e.g., Toluene/Ethanol mixture or n-Propanol) (10 mL)[6][7]

-

Schlenk flask, condenser, magnetic stirrer, and heating mantle

-

Standard work-up and purification reagents

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.05 mmol).

-

Purge the flask with an inert gas (nitrogen or argon) for 10 minutes.

-

Add the solvent (10 mL) and the aqueous base solution (1.5 mL) via syringe.[7]

-

Heat the reaction mixture to 80-90°C and stir under the inert atmosphere for 4-12 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate in vacuo.

-

Purify the crude material using silica gel column chromatography to obtain the desired 6-arylpyrimidine derivative.

Data Presentation: Representative Compound Library

The following table summarizes representative data for a hypothetical library of compounds synthesized via the protocols above. The biological activity is represented by IC₅₀ values against Aurora Kinase A, a common target for pyrimidine-based inhibitors.[2][4]

| Compound ID | R-Group | Synthesis Method | Yield (%) | Purity (%) | Aurora A IC₅₀ (nM) |

| KIN-001 | 4-Fluoroaniline | SNA_r_ | 55 | >98 | 150 |

| KIN-002 | 3-Aminopyrrolidine | SNA_r_ | 62 | >99 | 95 |